Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC17660681
Molecular Formula: C11H17ClO3
Molecular Weight: 232.70 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate -](/images/structure/VC17660681.png)
Specification
Molecular Formula | C11H17ClO3 |
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Molecular Weight | 232.70 g/mol |
IUPAC Name | methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
Standard InChI | InChI=1S/C11H17ClO3/c1-3-8-4-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3 |
Standard InChI Key | QLNOZVVYSSTZDS-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC2(CC1)C(O2)(C(=O)OC)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s spirocyclic framework consists of two fused rings sharing a single oxygen atom, creating a rigid bicyclic system. The 1-oxaspiro[2.5]octane core imposes steric constraints that influence both chemical reactivity and conformational stability. Key structural features include:
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Chlorine at Position 2: Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions.
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Ethyl Group at Position 6: Introduces steric bulk and modulates lipophilicity, potentially affecting membrane permeability in biological systems.
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Methyl Ester at Position 2: Provides a hydrolyzable moiety, enabling downstream functionalization via ester hydrolysis.
Table 1: Comparative Molecular Properties of Spirocyclic Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₇ClO₃ | 232.70 | Cl (C2), Ethyl (C6), COOCH₃ (C2) |
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₁H₁₇ClO₃ | 232.70 | Cl (C2), Ethyl (C5), COOCH₃ (C2) |
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₂H₁₉ClO₃ | 246.73 | Cl (C2), CH₃ (C4, C5), COOCH₃ (C2) |
The positional isomerism of the ethyl group (C5 vs. C6) alters steric interactions and electronic distribution, which may impact reaction kinetics and biological target affinity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no direct synthesis protocols for the 6-ethyl isomer are documented, methods for analogous spirocyclic compounds suggest a multi-step approach:
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Spiro Core Formation: Cyclization of γ,δ-epoxy ketones under acidic conditions generates the 1-oxaspiro[2.5]octane backbone.
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Chlorination: Treatment with thionyl chloride (SOCl₂) introduces the chlorine atom at position 2.
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Ethyl Group Introduction: Alkylation at position 6 using ethyl bromide in the presence of a strong base (e.g., LDA).
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Esterification: Reaction with methyl chloroformate and triethylamine yields the final product.
Critical Parameters:
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Temperature control (<0°C during alkylation to minimize side reactions).
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Purification via silica gel chromatography (hexane/ethyl acetate gradient).
Industrial Manufacturing Considerations
Scalable production would likely employ continuous flow reactors to enhance yield and reproducibility. Key challenges include:
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Regioselectivity: Ensuring precise ethyl group placement at C6 requires optimized catalysts.
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Waste Management: Neutralization of HCl byproducts using triethylamine necessitates efficient recycling systems.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The C2 chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling diversification of the spirocyclic core. For example:
where spirocyclic backbone and nucleophile.
Ester Hydrolysis and Derivatization
The methyl ester undergoes saponification to yield carboxylic acid derivatives, which can be coupled with amines or alcohols to generate amides or esters:
Industrial and Research Applications
Specialty Chemical Synthesis
The compound serves as a precursor for:
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Ligands in Asymmetric Catalysis: Chiral spirocycles facilitate enantioselective transformations.
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Polymer Additives: Enhances thermal stability in polycarbonate resins.
Pharmacophore Development
Its rigid structure is valuable in drug design, reducing entropic penalties during target binding. Ongoing studies explore hybrid molecules combining the spiro core with known pharmacophores (e.g., quinoline antimalarials).
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